molecular formula C16H22N2O3 B2852768 N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 2034528-71-5

N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Cat. No.: B2852768
CAS No.: 2034528-71-5
M. Wt: 290.363
InChI Key: ZFMVYALBYFWYEG-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a synthetic organic compound It features a tert-butyl group, a hydroxy-dihydroindenyl moiety, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the tert-butyl group: This step involves the use of tert-butylamine.

    Attachment of the hydroxy-dihydroindenyl moiety: This can be done through a nucleophilic substitution reaction using a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide can have several applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide would depend on its specific application. For example:

    Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby preventing substrate binding.

    Therapeutic Effects: It could interact with cellular receptors or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(tert-butyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(tert-butyl)-N2-(2-hydroxyphenyl)oxalamide

Uniqueness

N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is unique due to the presence of the hydroxy-dihydroindenyl moiety, which can impart distinct chemical and biological properties compared to other oxalamides.

Properties

IUPAC Name

N'-tert-butyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-15(2,3)18-14(20)13(19)17-10-16(21)8-11-6-4-5-7-12(11)9-16/h4-7,21H,8-10H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMVYALBYFWYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1(CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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